Beclomethasone dipropionate monohydrate
Overview
Description
Beclomethasone dipropionate monohydrate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of asthma, allergic rhinitis, nasal polyps, and various skin conditions such as eczema and psoriasis . This compound is available in various forms, including inhalers, nasal sprays, creams, and ointments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beclomethasone dipropionate monohydrate is synthesized through a series of chemical reactions starting from beclomethasone. The synthesis involves the esterification of beclomethasone with propionic acid to form beclomethasone dipropionate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving beclomethasone dipropionate in an organic solvent and then adding it to an aqueous phase containing auxiliary materials. This mixture is then subjected to crystallization, followed by reduced pressure suction filtration to remove the organic solvent. The resulting product is then micronized to obtain the desired particle size for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Beclomethasone dipropionate monohydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the ester bonds in beclomethasone dipropionate to form beclomethasone and propionic acid.
Major Products Formed
The major products formed from these reactions include beclomethasone, beclomethasone 17-monopropionate, and various oxidized and reduced metabolites .
Scientific Research Applications
Beclomethasone dipropionate monohydrate has a wide range of scientific research applications:
Mechanism of Action
Beclomethasone dipropionate monohydrate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and binds to glucocorticoid response elements on DNA. This interaction modulates the transcription of various genes involved in inflammatory and immune responses . The compound suppresses the activity of inflammatory cells such as mast cells, eosinophils, and neutrophils, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Prednisolone: A corticosteroid used for its anti-inflammatory and immunosuppressive effects.
Fluticasone: A corticosteroid commonly used in the treatment of asthma and allergic rhinitis.
Uniqueness
Beclomethasone dipropionate monohydrate is unique in its high topical anti-inflammatory activity and its ability to be rapidly converted into its active form, beclomethasone 17-monopropionate, upon administration . This rapid conversion allows for localized action with minimal systemic side effects, making it a preferred choice for inhalation and nasal applications .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7.H2O/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H2/t16-,19-,20-,21-,25-,26-,27-,28-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQJZIXSVLFOHD-LYRZEVDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227831 | |
Record name | Beclomethasone dipropionate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77011-63-3 | |
Record name | Beclomethasone dipropionate monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077011633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beclomethasone dipropionate monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Chloro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione-17,21-bis(1-oxopropoxy)-, monohydrate, ( | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BECLOMETHASONE DIPROPIONATE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7L9AI22I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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